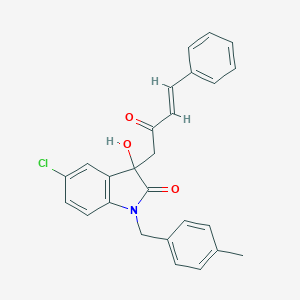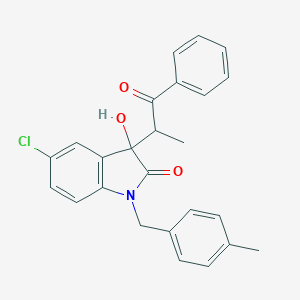![molecular formula C26H21NO3S B272186 3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-(naphthalen-1-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272186.png)
3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-(naphthalen-1-ylmethyl)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-(naphthalen-1-ylmethyl)-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the class of indolin-2-ones. It has been studied for its potential applications in the field of medicinal chemistry due to its interesting biological properties.
Wirkmechanismus
The mechanism of action of 3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-(naphthalen-1-ylmethyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or proteins involved in the growth and proliferation of cancer cells, bacteria, viruses, and inflammation.
Biochemical and Physiological Effects:
3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-(naphthalen-1-ylmethyl)-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects. In scientific research studies, it has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit bacterial and viral growth, and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-(naphthalen-1-ylmethyl)-1,3-dihydro-2H-indol-2-one in lab experiments include its potential as a novel therapeutic agent, its diverse biological activities, and its relatively simple synthesis method. However, its limitations include its unknown mechanism of action and potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of 3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-(naphthalen-1-ylmethyl)-1,3-dihydro-2H-indol-2-one. These include further investigation of its mechanism of action, exploration of its potential as a lead compound for drug development, and evaluation of its toxicity and pharmacokinetics in vivo. Additionally, the compound could be further studied for its potential applications in other areas such as neurodegenerative diseases, diabetes, and cardiovascular diseases.
In conclusion, 3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-(naphthalen-1-ylmethyl)-1,3-dihydro-2H-indol-2-one is a chemical compound with interesting biological properties that has been studied for its potential applications in medicinal chemistry. Its diverse biological activities and relatively simple synthesis method make it a promising compound for further investigation and drug development. However, its unknown mechanism of action and potential toxicity should also be taken into consideration.
Synthesemethoden
The synthesis of 3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-(naphthalen-1-ylmethyl)-1,3-dihydro-2H-indol-2-one has been reported in the literature. It involves the reaction of 1-(naphthalen-1-ylmethyl)-1H-indole-2,3-dione with 5-methyl-2-thiophenecarboxaldehyde in the presence of a catalyst such as piperidine and acetic acid. The resulting product is then treated with hydroxylamine hydrochloride and sodium acetate to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-(naphthalen-1-ylmethyl)-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in the field of medicinal chemistry. It has shown promising results in various scientific research studies, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.
Eigenschaften
Produktname |
3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-(naphthalen-1-ylmethyl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Molekularformel |
C26H21NO3S |
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-(naphthalen-1-ylmethyl)indol-2-one |
InChI |
InChI=1S/C26H21NO3S/c1-17-13-14-24(31-17)23(28)15-26(30)21-11-4-5-12-22(21)27(25(26)29)16-19-9-6-8-18-7-2-3-10-20(18)19/h2-14,30H,15-16H2,1H3 |
InChI-Schlüssel |
AGGVYOSACOEWTB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC5=CC=CC=C54)O |
Kanonische SMILES |
CC1=CC=C(S1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC5=CC=CC=C54)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-chloro-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272105.png)
![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272106.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272111.png)
![5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272112.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272114.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272116.png)
![5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272117.png)
![5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272118.png)


![5-chloro-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272121.png)
![3-[2-(3-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272123.png)
![5-chloro-3-hydroxy-1-methyl-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272125.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272128.png)